molecular formula C19H16F4N2O3 B2515085 4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide CAS No. 1351587-99-9

4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide

Cat. No.: B2515085
CAS No.: 1351587-99-9
M. Wt: 396.342
InChI Key: MUUDHSDJONOPGJ-UHFFFAOYSA-N
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Description

4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide is a complex organic compound characterized by the presence of a benzyl group, a fluoro-trifluoromethyl phenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its morpholine ring, in particular, adds to its versatility and reactivity in various chemical and biological contexts .

Biological Activity

4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C23H22F4N2O3
  • Molecular Weight : 442.43 g/mol
  • CAS Number : Not specified in available literature.

The presence of fluorine and trifluoromethyl groups is significant, as these modifications often enhance the biological activity of organic compounds.

Research indicates that this compound functions primarily as an inhibitor of factor IXa, a serine protease involved in the coagulation cascade. This inhibition can potentially lead to anticoagulant effects, making it a candidate for further development in thrombotic disease management .

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing fluoro and trifluoromethyl substitutions have shown significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL . This suggests that the target compound may also possess similar antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity

Compound NameMIC (µg/mL)Pathogen
Compound 220.031 - 0.062MRSA
Vancomycin1 - 2MRSA
Control Drug>64MRSA

Case Studies and Research Findings

  • Inhibitory Effects on MRSA : In vitro studies have shown that compounds similar to this compound not only inhibit bacterial growth but also reduce biofilm formation significantly compared to standard treatments like vancomycin .
  • Pharmacological Profiling : A pharmacophore model developed for DNA GyrB inhibitors indicated that compounds with morpholine structures could effectively inhibit bacterial DNA gyrase, which is crucial for bacterial replication . This reinforces the potential application of our compound in treating bacterial infections.
  • Toxicity Assessments : Preliminary cytotoxicity assays have shown that derivatives with MIC values below 1 µg/mL against Vero cells indicate a favorable selectivity index, suggesting low toxicity alongside high antimicrobial efficacy .

Properties

IUPAC Name

4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O3/c20-15-7-6-13(8-14(15)19(21,22)23)24-18(27)16-10-28-11-17(26)25(16)9-12-4-2-1-3-5-12/h1-8,16H,9-11H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUDHSDJONOPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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